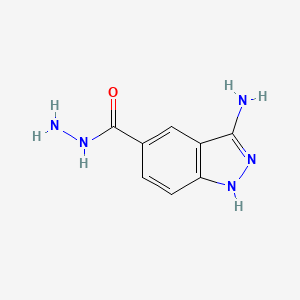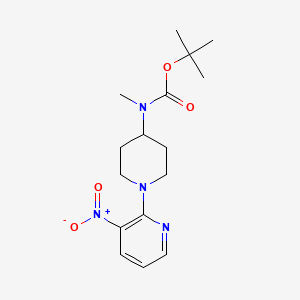
Tert-butyl methyl(1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a nitropyridine moiety, and a piperidine ring
准备方法
The synthesis of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nitration reaction using nitric acid or other nitrating agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
化学反应分析
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can be compared with other carbamate compounds, such as:
Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the carbamate group.
Tert-butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another similar compound with variations in the alkyl chain attached to the carbamate group.
The uniqueness of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate lies in its combination of a nitropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H24N4O4 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC 名称 |
tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)12-7-10-19(11-8-12)14-13(20(22)23)6-5-9-17-14/h5-6,9,12H,7-8,10-11H2,1-4H3 |
InChI 键 |
CRKRCSXXYLIQJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


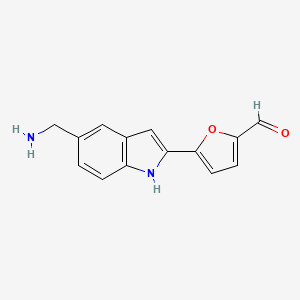
![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
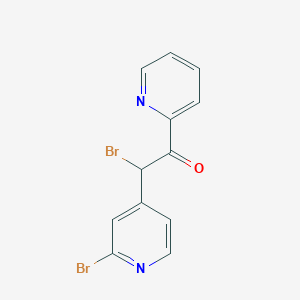

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
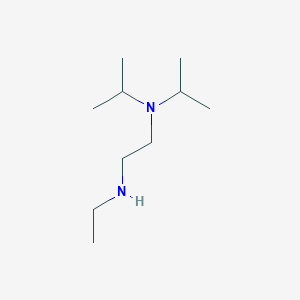

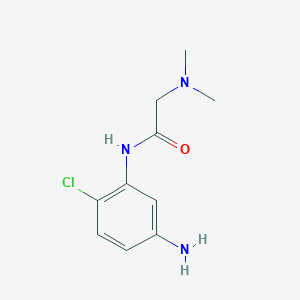
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
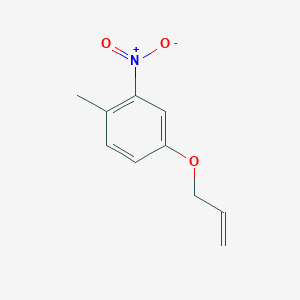
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)


